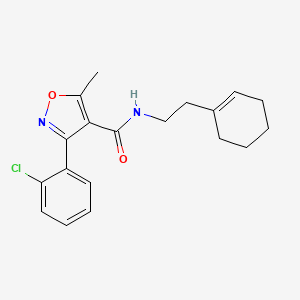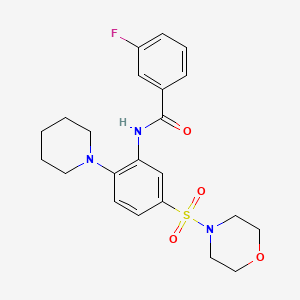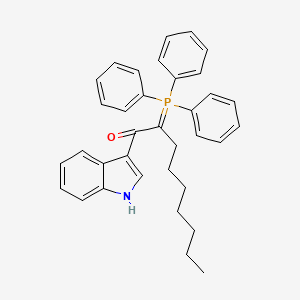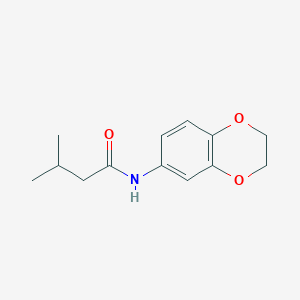![molecular formula C24H28N4O B7543787 N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies. In
Mécanisme D'action
N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-dependent signaling pathways, which are important for cell growth and survival. In addition, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide have been extensively studied. In cancer cells, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit cell growth and induce apoptosis. In addition, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells. Inflammatory cells treated with N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide have shown a reduction in the production of cytokines and chemokines, which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide is its high potency and selectivity for CK2. This makes it a valuable tool for studying the role of CK2 in various biological processes. However, one limitation of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide. One area of interest is the potential use of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation. Another area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide. Finally, the use of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis, is an area of active research.
Méthodes De Synthèse
The synthesis of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide involves the reaction of 2-aminopyridine with 4-chloroquinoline-6-carboxylic acid to form 2-(4-chloroquinolin-6-yl)pyridin-2-amine. This intermediate is then reacted with cyclohexyl methylamine to form N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide. The synthesis of N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer cells. In addition, N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-[cyclohexyl(methyl)amino]ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-28(18-9-3-2-4-10-18)16-15-26-24(29)20-17-23(22-13-7-8-14-25-22)27-21-12-6-5-11-19(20)21/h5-8,11-14,17-18H,2-4,9-10,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWFWFGOUNCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-(pyridin-2-YL)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)

![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)




![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![N-[4-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543804.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)
